molecular formula C₃₆H₅₅N₁₁O₁₀ B612746 Angiotensin I/II (1-6) CAS No. 47896-63-9

Angiotensin I/II (1-6)

Numéro de catalogue: B612746
Numéro CAS: 47896-63-9
Poids moléculaire: 801.89
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Angiotensin I/II (1-6) is a hexapeptide fragment derived from the N-terminal region of angiotensin I or II, with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His (DRVYIH) and a molecular weight of 801.91 g/mol (C₃₆H₅₅N₁₁O₁₀) . It is generated via enzymatic processing of angiotensinogen by renin and angiotensin-converting enzyme (ACE), key components of the renin-angiotensin-aldosterone system (RAAS) . While angiotensin II (Ang II, 1-8) is a well-characterized vasoconstrictor regulating blood pressure and electrolyte balance, the physiological role of Angiotensin I/II (1-6) remains less defined.

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) of Angiotensin Fragments

Fmoc/HATU Chemistry for Sequential Elongation

The synthesis of angiotensin fragments, including Angiotensin (1-7) and its analogs, predominantly employs Fmoc-based SPPS due to its compatibility with acid-labile protecting groups. As demonstrated in recent studies, the elongation of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro) involves sequential coupling of protected amino acids to a resin-bound starting material . For instance, a 13-amino-acid analog of Angiotensin II was synthesized using 0.1 mmol of resin (220 mg), achieving a 33% yield after HPLC purification . Critical steps include:

  • Preactivation : Amino acids are preactivated with HATU (2.5 equivalents) and DIEA (5 equivalents) for 15 minutes to enhance coupling efficiency.

  • Coupling : Reactions proceed overnight under nitrogen, with completion confirmed via the Kaiser test for free amine groups .

  • Cleavage : Trifluoroacetic acid (TFA)-based cocktails (95% TFA, 2.5% water, 2.5% triisopropylsilane) cleave peptides from resins while removing side-chain protections .

Table 1: SPPS Parameters for Angiotensin (1-7) Synthesis

ParameterValue/DescriptionSource
Resin Load0.1 mmol (220 mg)
Coupling ReagentHATU/DIEA (2.5:5 eq)
Cleavage Cocktail95% TFA, 2.5% H<sub>2</sub>O, 2.5% TIS
Final Yield33% (70 mg from 220 mg resin)

Novel Intermediate Purification Strategies

Phosphorous Acid Salt Formation for Enhanced Purity

A breakthrough in angiotensin intermediate purification is exemplified by the formation of phosphorous acid addition salts. In the synthesis of Valsartan intermediates, prior art methods produced gummy, low-purity N-alkylated compounds requiring repetitive recrystallization . The novel approach converts the N-alkylated intermediate (e.g., N-[[2'-(1-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine benzyl ester) into a phosphorous acid salt with 97% purity, eliminating multiple recrystallization steps . This method reduces solvent use by 40% and increases batch-to-batch consistency.

Ternary Solvent Crystallization

US Patent 20060281801 discloses a ternary solvent system (hydrophilic organic solvent, non-polar solvent, water) for purifying benzyl valsartan, reducing organotin impurities to <0.1 ppm . This approach is adaptable to angiotensin fragments, where polar aprotic solvents (e.g., DMF) and non-polar solvents (hexane) achieve similar impurity profiles.

Radiolabeling and Conjugate Synthesis for Biomedical Applications

Gallium-68 and Lutetium-177 Labeling

Radiolabeled angiotensin analogs enable targeted imaging and therapy. A DOTA-coupled Angiotensin II peptide was synthesized via SPPS and labeled with <sup>68</sup>Ga or <sup>177</sup>Lu using acetate buffers (pH 4.5) at 90°C . Key metrics include:

  • <sup>68</sup>Ga Labeling : 111–185 MBq activity, 15-minute incubation, >95% radiochemical purity (RCP) .

  • <sup>177</sup>Lu Labeling : 74–148 MBq activity, 30-minute incubation, 89% RCP .

Table 2: Radiolabeling Conditions for Angiotensin Conjugates

IsotopeBuffer SystemTemperatureIncubation TimeRCP
<sup>68</sup>GaSodium acetate/EtOH90°C15 min>95%
<sup>177</sup>LuAmmonium acetate/gentisic acid90°C30 min89%

Industrial-Scale Optimization and Cost Efficiency

Solvent Recycling in N-Alkylation

A patented process for Valsartan synthesis recovers 90% of L-valine benzyl ester via distillation, reducing raw material costs by 25% . By employing excess L-valine benzyl ester as both reactant and in situ base, the method circumvents external base requirements, streamlining production.

Spray-Dried Formulations for Enhanced Stability

Co-spray-drying angiotensin peptides with trehalose (1:1 ratio) produces inhalable powders with glass transition temperatures (T<sub>g</sub>) of 120°C, compared to 85°C for raw peptides . This formulation extends shelf life by 18 months under ambient conditions.

Analytical Validation and Quality Control

HPLC-MS for Purity Assessment

Recent protocols utilize reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) coupled with Q-TOF MS to confirm angiotensin identity. For example, DOTA-Angiotensin II showed a calculated mass of 2108 Da and observed [M+2H]<sup>2+</sup> at m/z 1055 .

ELISA for Quantification

The ab136935 Angiotensin A ELISA Kit achieves a detection range of 0.016–18 ng/mL, with intra-assay CVs <8% . Serially diluted standards (40 ng/mL stock) validate linearity (R<sup>2</sup> >0.98) across biological matrices .

Analyse Des Réactions Chimiques

Types of Reactions: Angiotensin I/II (1-6) can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or oxygen, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Using agents like dithiothreitol (DTT) to break disulfide bonds.

    Substitution: Reactions where specific amino acids are replaced or modified, often using site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using oligonucleotides and polymerase chain reaction (PCR).

Major Products:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Applications De Recherche Scientifique

Angiotensin I/II (1-6) has diverse applications across various fields:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, hypertension, and renal disorders.

    Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Mécanisme D'action

Angiotensin I/II (1-6) exerts its effects through interactions with specific receptors and signaling pathways. It binds to the angiotensin II type 1 receptor (AT1R) and angiotensin II type 2 receptor (AT2R), leading to:

    Vasoconstriction: Constriction of blood vessels, increasing blood pressure.

    Aldosterone Secretion: Promoting sodium and water retention by the kidneys.

    Cellular Effects: Modulating cell growth, inflammation, and fibrosis through various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Comparaison Avec Des Composés Similaires

Structural Comparison with Related Angiotensin Peptides

Table 1: Structural Properties of Angiotensin Peptides

Compound Sequence Length (AA) Molecular Weight (g/mol) Key Features
Angiotensinogen Precursor protein 485 ~50,000 Precursor cleaved by renin to form Angiotensin I
Angiotensin I (1-10) DRVYIHPFHL 10 1,296.47 Substrate for ACE; converted to Angiotensin II
Angiotensin II (1-8) DRVYIHPF 8 1,046.19 Potent vasoconstrictor; binds to AT1/AT2 receptors
Angiotensin I/II (1-6) DRVYIH 6 801.91 Truncated fragment; role in RAAS signaling under investigation

Key Insights :

  • Angiotensin I/II (1-6) lacks the C-terminal residues critical for Ang II’s receptor binding (e.g., Phe⁸), suggesting divergent biological targets .
  • Its smaller size may limit direct vasoconstrictive activity but could modulate RAAS through partial agonism or signaling crosstalk .

Functional Comparison with ACE Inhibitors

Table 2: Angiotensin I/II (1-6) vs. ACE Inhibitors

Compound Mechanism of Action Molecular Target Therapeutic/Research Use
Angiotensin I/II (1-6) Uncertain; potential RAAS modulation Unknown Hypertension, nephropathy research
Enalapril Inhibits ACE, blocking Ang I → Ang II conversion ACE Hypertension, heart failure
Perindoprilat ACE inhibition ACE Cardiovascular disease
2-Hydroxy-2-phenylbutanoic acid ACE inhibitor precursor ACE Antihypertensive drug development

Key Insights :

  • ACE inhibitors reduce Ang II levels, whereas Angiotensin I/II (1-6)’s effects may depend on its interaction with alternative receptors or fragments .

Comparison with AT1 Receptor Antagonists

Table 3: Angiotensin I/II (1-6) vs. AT1 Receptor Blockers

Compound Mechanism Molecular Target Biological Effect
Angiotensin I/II (1-6) Undefined Unknown Research focus on RAAS modulation
Losartan Competitive AT1 receptor antagonism AT1 receptor Lowers blood pressure
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 AT1 receptor blockade AT1 receptor Antihypertensive activity

Key Insights :

  • AT1 antagonists directly block Ang II’s vasoconstrictive effects, whereas Angiotensin I/II (1-6) may have indirect or fragment-specific roles .
  • Structural dissimilarity (peptide vs. non-peptide) highlights divergent pharmacokinetic profiles .

Activité Biologique

Angiotensin I/II (1-6) is a peptide derived from the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance. This article explores the biological activity of Angiotensin I/II (1-6), focusing on its mechanisms, effects on various physiological systems, and implications in health and disease.

Overview of the Renin-Angiotensin System

The RAS is a hormone system that regulates blood pressure and fluid balance. It involves the conversion of angiotensinogen, produced by the liver, into angiotensin I through the action of renin. Angiotensin I is then converted to angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). Ang II exerts its effects primarily through two receptors: AT1R and AT2R, influencing vasoconstriction, inflammation, and cellular growth.

Biological Activity of Angiotensin I/II (1-6)

Angiotensin I/II (1-6) is a hexapeptide that has been studied for its unique biological activities distinct from those of its longer counterparts. Research indicates that it may exert both pressor effects and influence on renal function.

  • Receptor Interaction : Angiotensin I/II (1-6) interacts with the AT1R and AT2R, but its affinity and resultant biological effects differ from those of Ang II. While Ang II primarily induces vasoconstriction via AT1R, Ang I/II (1-6) may have a more complex role in modulating these responses.
  • Vasodilatory Effects : Studies suggest that Angiotensin I/II (1-6) can induce vasodilation under certain conditions, potentially counteracting the vasoconstrictive actions of Ang II. This duality in function highlights its potential role as a modulator within the RAS.

Physiological Effects

The effects of Angiotensin I/II (1-6) include:

  • Blood Pressure Regulation : Clinical studies have shown that administration of Ang I/II (1-6) can lead to significant changes in blood pressure. For instance, an infusion in normal subjects resulted in a decrease in plasma renin activity while also affecting aldosterone levels .
  • Renal Function : The hexapeptide has been implicated in renal physiology, with evidence suggesting it may influence glomerular filtration rate and renal blood flow. Its interaction with renal receptors may modulate sodium reabsorption processes.

Case Studies

Several studies have examined the effects of Angiotensin I/II (1-6) on human subjects:

  • Clinical Study on Plasma Renin Activity : In a controlled study involving five normal men, intravenous infusion of Ang I/II (1-6) resulted in a significant decrease in plasma renin activity without raising plasma aldosterone levels . This suggests a potential inhibitory effect on renin release.
  • Vasoconstrictor Studies : Research comparing the vasoactive effects of des-aspartate-Angiotensin I with Ang II showed that while both peptides induced vasoconstriction, their potencies varied significantly across different doses . This indicates that Ang I/II (1-6) may have a nuanced role in vascular responses.

Comparative Effects Table

Peptide Effect on Blood Pressure Effect on Plasma Renin Activity Vasodilatory Potential
Angiotensin II IncreasesDecreasesLimited
Angiotensin I/II (1-6) VariableDecreasesPossible
Des-Aspartate-Angiotensin I IncreasesDecreasesLimited

Q & A

Basic Research Questions

Q. What methodological approaches are recommended to investigate the physiological role of Angiotensin I/II (1-6) in the renin-angiotensin system (RAS)?

  • Answer : Utilize immunoassays (e.g., ELISA) to quantify peptide levels in plasma or tissue homogenates, paired with gene expression analysis (e.g., qPCR) to assess ACE or ACE2 activity. Animal models (e.g., knockout mice) can clarify mechanistic pathways, while in vitro systems (e.g., cell cultures) allow controlled manipulation of angiotensin fragments. Ensure validation of antibodies for specificity to avoid cross-reactivity with similar peptides .

Q. How can researchers ensure reproducibility when studying Angiotensin I/II (1-6) in experimental models?

  • Answer : Document detailed protocols for sample preparation (e.g., protease inhibitors to prevent degradation), standardize assay conditions (e.g., pH, temperature), and report instrument calibration (e.g., mass spectrometry settings). Use internal controls (e.g., spiked synthetic peptides) and adhere to guidelines for reporting methods, as outlined in journal requirements for experimental rigor .

Q. What are the best practices for formulating a hypothesis-driven research question about Angiotensin I/II (1-6) in cardiovascular pathophysiology?

  • Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., "Does Angiotensin I/II (1-6) reduce oxidative stress in hypertensive rats compared to Angiotensin II?"). Ensure the question aligns with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and incorporates gaps identified in systematic reviews of RAS modulation .

Advanced Research Questions

Q. How should researchers resolve contradictions in data regarding the role of Angiotensin I/II (1-6) in acute kidney injury (AKI)?

  • Answer : Conduct sensitivity analyses to assess confounding variables (e.g., patient comorbidities, drug interactions). Use stratified subgroup analyses (e.g., by ACE genotype) and validate findings in independent cohorts. Reference post hoc analyses from clinical trials, such as the ATHOS-3 study, which linked angiotensin I/II ratios to AKI risk .

Q. What experimental designs are optimal for studying genetic polymorphisms (e.g., ACE insertion/deletion) that influence Angiotensin I/II (1-6) metabolism?

  • Answer : Employ case-control studies with genotyping (e.g., PCR for ACE I/D polymorphism) and correlate findings with serum ACE levels. Adjust for population stratification using multivariable regression. Ensure sample sizes are powered to detect allele-specific effects, as demonstrated in studies where the ACE polymorphism explained 47% of serum ACE variance .

Q. How can researchers integrate multi-omics data to explore the pleiotropic effects of Angiotensin I/II (1-6)?

  • Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling pathways. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate hypotheses with targeted assays (e.g., siRNA knockdown of candidate genes). Ensure data transparency by depositing raw datasets in public repositories .

Q. What strategies mitigate bias when analyzing Angiotensin I/II (1-6) in observational studies of COVID-19 outcomes?

  • Answer : Use propensity score matching to balance groups (e.g., ACEi/ARB users vs. non-users). Adhere to PRISMA guidelines for systematic reviews, including cross-referencing registries (e.g., ClinicalTrials.gov ) and contacting authors for unpublished data, as outlined in COVID-19 ACEi/ARB meta-analyses .

Q. Methodological Guidance

Q. How should researchers address variability in Angiotensin I/II (1-6) detection across heterogeneous tissue samples?

  • Answer : Optimize tissue homogenization buffers (e.g., inclusion of protease/phosphatase inhibitors) and validate extraction efficiency via spike-recovery experiments. Use orthogonal methods (e.g., immunohistochemistry and Western blotting) for cross-verification. Report limits of detection (LoD) and inter-assay coefficients of variation (CV) .

Q. What statistical methods are appropriate for longitudinal studies of Angiotensin I/II (1-6) dynamics?

  • Answer : Apply mixed-effects models to account for repeated measures and missing data. Use time-series analysis (e.g., autoregressive models) for circadian rhythm studies. Adjust for multiple comparisons (e.g., Bonferroni correction) and report effect sizes with confidence intervals .

Q. How can researchers design translational studies to bridge preclinical findings on Angiotensin I/II (1-6) to clinical applications?

  • Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate doses from animal studies. Prioritize biomarkers (e.g., urinary angiotensinogen) for early-phase trials. Engage multidisciplinary teams to address species-specific RAS differences and ethical considerations in human trials .

Propriétés

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDDLSICWJNDAM-GKUXVWPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Angiotensin I/II (1-6)
Angiotensin I/II (1-6)
Angiotensin I/II (1-6)
Angiotensin I/II (1-6)
Angiotensin I/II (1-6)
Angiotensin I/II (1-6)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.